What is the chemical structure of 4-[(R)-Butane-1-sulfinyl]but-1-ene
What is the chemical structure of 4-[(R)-Butane-1-sulfinyl]but-1-ene
An In-Depth Technical Guide to 4-[(R)-Butane-1-sulfinyl]but-1-ene: Synthesis, Characterization, and Synthetic Utility
Introduction
Chiral sulfoxides are a cornerstone of modern asymmetric synthesis, serving as powerful chiral auxiliaries, ligands for catalysis, and as integral components of pharmacologically active molecules.[1][2] The unique stereoelectronic properties of the sulfinyl group, which is chiral at the sulfur atom and configurationally stable at room temperature, allow for exceptional control over the stereochemical course of a wide array of chemical transformations.[3][4] This guide focuses on a specific, representative member of the allylic sulfoxide class: 4-[(R)-Butane-1-sulfinyl]but-1-ene .
While not a widely cataloged compound, its structure embodies the key features that make chiral allylic sulfoxides synthetically valuable. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a comprehensive overview of its structure, plausible synthetic routes based on established methodologies, predicted spectroscopic characteristics, and its potential applications in stereoselective synthesis. The principles and protocols discussed herein are broadly applicable to the synthesis and utilization of other chiral allylic sulfoxides.
Molecular Structure and Physicochemical Properties
The name 4-[(R)-Butane-1-sulfinyl]but-1-ene precisely defines the molecule's constitution and stereochemistry.
-
but-1-ene : The parent structure is a four-carbon chain with a terminal double bond between carbons 1 and 2.
-
4-[...] : A substituent is located at the fourth carbon (C4), the allylic position.
-
Butane-1-sulfinyl : The substituent is a butylsulfinyl group, where a four-carbon butyl chain is attached to the sulfur atom of a sulfoxide moiety (S=O).
-
(R)- : This is the Cahn-Ingold-Prelog descriptor for the absolute configuration at the chiral sulfur center. The lone pair of electrons on the sulfur is considered the lowest priority substituent.
The resulting structure is a chiral, non-racemic allylic sulfoxide, a class of compounds known for its rich and diverse reactivity.
Table 1: Predicted Physicochemical Properties of 4-[(R)-Butane-1-sulfinyl]but-1-ene
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆OS |
| Molecular Weight | 160.28 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Polarity | Polar, due to the S=O bond |
| Solubility | Likely soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc); limited solubility in water. |
| Chirality | One stereocenter at the sulfur atom |
| Optical Activity | Optically active; will rotate plane-polarized light. |
Strategies for Asymmetric Synthesis
The synthesis of enantiomerically pure sulfoxides is a well-established field. Two primary strategies are most applicable for the preparation of 4-[(R)-Butane-1-sulfinyl]but-1-ene: the asymmetric oxidation of a prochiral sulfide precursor and the nucleophilic displacement on a chiral sulfinate ester (the Andersen synthesis).
Strategy A: Asymmetric Oxidation of 4-(Butane-1-thio)but-1-ene
This is arguably the most direct approach, involving the creation of the precursor sulfide followed by a stereoselective oxidation.
Protocol 1: Synthesis of Prochiral Sulfide (4a)
-
To a solution of butane-1-thiol (1.0 eq.) in a suitable solvent such as ethanol or DMF, add a base like sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 eq.) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 30 minutes to form the sodium thiolate.
-
Add 4-bromobut-1-ene (1.05 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or GC-MS analysis indicates complete consumption of the starting materials.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-(butane-1-thio)but-1-ene (4a) .
Protocol 2: Enantioselective Oxidation to Target Compound (1)
The Kagan-Modena modification of the Sharpless epoxidation conditions is a field-proven method for this transformation.[4]
-
In a flame-dried flask under an inert atmosphere, add titanium(IV) isopropoxide [Ti(Oi-Pr)₄] (1.0 eq.) to anhydrous dichloromethane (CH₂Cl₂).
-
Add (R,R)-Diethyl Tartrate [(+)-DET] (2.0 eq.). The solution should turn yellow.
-
Add the precursor sulfide 4a (1.0 eq.) to the mixture.
-
Cool the solution to -20 °C.
-
Crucially, add water (1.0 eq.) and stir for 30 minutes. This step is essential for achieving high enantioselectivity.[4]
-
Add cumene hydroperoxide (CHP) (1.2 eq.) dropwise, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC. Upon completion (typically 2-6 hours), quench the reaction by adding water.
-
Filter the mixture through a pad of Celite® to remove titanium salts.
-
Extract the filtrate with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to yield 4-[(R)-Butane-1-sulfinyl]but-1-ene (1) .
Strategy B: Andersen Synthesis
This classic approach builds the chiral sulfoxide by reacting a Grignard reagent with a diastereomerically pure sulfinate ester, proceeding with complete inversion of configuration at the sulfur center.[2]
Protocol 3: Andersen Synthesis of Target Compound (1)
-
Prepare the Grignard reagent from 4-bromobut-1-ene (1.5 eq.) and magnesium turnings in anhydrous THF under an inert atmosphere.
-
In a separate flame-dried flask, dissolve commercially available (S)-Menthyl p-toluenesulfinate (1.0 eq.) in anhydrous THF and cool to -78 °C. (Note: To obtain the (R)-sulfoxide, one would typically start with an (S)-sulfinate ester and a different nucleophile. For this specific target, a custom (S)-menthyl butanesulfinate would be required, prepared from butanesulfonyl chloride and (S)-menthol, followed by diastereomeric separation.)
-
Assuming the required (S)-menthyl butanesulfinate is available, add the freshly prepared but-1-en-4-ylmagnesium bromide solution dropwise to the sulfinate ester solution at -78 °C.
-
Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography, carefully separating the product from menthol and any side products, to yield 4-[(R)-Butane-1-sulfinyl]but-1-ene (1) .
Spectroscopic Characterization
The structural elucidation of 4-[(R)-Butane-1-sulfinyl]but-1-ene would rely on standard spectroscopic techniques. The predicted data are based on established values for similar functional groups.[5][6][7]
Table 2: Predicted Spectroscopic Data for 4-[(R)-Butane-1-sulfinyl]but-1-ene
| Technique | Region | Predicted Signal and Assignment |
|---|---|---|
| ¹H NMR | 5.7-5.9 ppm | Multiplet, 1H (-CH=CH₂) |
| 5.0-5.2 ppm | Multiplet, 2H (-CH=CH₂) | |
| 2.6-2.9 ppm | Multiplet, 2H (diastereotopic, -CH₂-S(O)-) | |
| 2.5-2.7 ppm | Multiplet, 2H (-CH₂-S(O)-) | |
| 2.2-2.4 ppm | Multiplet, 2H (-CH₂-CH=CH₂) | |
| 1.6-1.8 ppm | Multiplet, 2H (-S(O)-CH₂-CH₂-) | |
| 1.4-1.6 ppm | Multiplet, 2H (-CH₂-CH₃) | |
| 0.9-1.0 ppm | Triplet, 3H (-CH₃) | |
| ¹³C NMR | ~135 ppm | -CH=CH₂ |
| ~118 ppm | -CH=CH₂ | |
| ~55 ppm | -CH₂-S(O)- (butyl chain) | |
| ~52 ppm | -CH₂-S(O)- (butenyl chain) | |
| ~30 ppm | -CH₂-CH=CH₂ | |
| ~24 ppm | -S(O)-CH₂-CH₂- | |
| ~22 ppm | -CH₂-CH₃ | |
| ~14 ppm | -CH₃ | |
| IR (Infrared) | 3080-3010 cm⁻¹ | C-H stretch (sp² C-H of alkene) |
| 2960-2850 cm⁻¹ | C-H stretch (sp³ C-H of alkyl chains) | |
| 1640 cm⁻¹ | C=C stretch (alkene) | |
| 1050-1030 cm⁻¹ | S=O stretch (strong, characteristic) |
| | 990 & 910 cm⁻¹ | C-H bend (out-of-plane for monosubstituted alkene) |
A key feature in the ¹H NMR spectrum is the diastereotopicity of the methylene protons alpha to the chiral sulfur atom (the -CH₂-S(O)- groups). These protons are chemically non-equivalent and are expected to appear as complex multiplets, a definitive sign of chirality adjacent to the methylene group.
Reactivity and Applications in Asymmetric Synthesis
The synthetic utility of 4-[(R)-Butane-1-sulfinyl]but-1-ene stems from its ability to undergo highly stereocontrolled transformations, where the chirality at the sulfur atom directs the formation of new stereocenters.
Michael Addition Reactions
The sulfinyl group is strongly electron-withdrawing, activating the terminal alkene as a Michael acceptor. The addition of nucleophiles (e.g., organocuprates, enamines, or stabilized enolates) would proceed with high diastereoselectivity, dictated by the sterically demanding p-tolyl group and the chelating ability of the sulfinyl oxygen in a preferred conformation.[8]
Diels-Alder Reactions
As a chiral dienophile, the molecule can participate in [4+2] cycloaddition reactions with dienes. The facial selectivity of the diene's approach is controlled by the chiral sulfinyl auxiliary, leading to the formation of enantioenriched cyclohexene derivatives.[2] The sulfinyl group can then be removed reductively or eliminated to reveal further functionality.
4.3.[9][10]-Sigmatropic Rearrangement (Mislow-Evans Rearrangement)
This is a hallmark reaction of allylic sulfoxides.[9] Upon heating or in the presence of a thiophilic reagent (e.g., a phosphite), the sulfoxide undergoes a reversible[10][11]-sigmatropic rearrangement to form an allylic sulfenate ester. This intermediate is typically trapped in situ by the thiophile, yielding a chiral allylic alcohol. This process effectively transfers the chirality from the sulfur atom to the C4 carbon with high fidelity.
Applications in Drug Development
Chiral sulfoxides are present in several blockbuster drugs, most notably the proton-pump inhibitor esomeprazole.[3][12] The ability to use compounds like 4-[(R)-Butane-1-sulfinyl]but-1-ene to construct complex, enantiomerically pure molecules makes them highly valuable in medicinal chemistry and process development. Furthermore, some sulfoxides, such as S-allyl-l-cysteine sulfoxide (alliin) found in garlic, exhibit antioxidant and other biological properties, suggesting potential direct therapeutic applications for this class of compounds.[13][14][15]
Conclusion
4-[(R)-Butane-1-sulfinyl]but-1-ene serves as an exemplary model for the class of chiral allylic sulfoxides. While specific data for this molecule is not prevalent, its synthesis, characterization, and reactivity can be confidently predicted based on decades of research into analogous systems. Established and reliable protocols, such as asymmetric sulfide oxidation and the Andersen synthesis, provide clear pathways for its preparation. Its true value lies in its potential as a versatile chiral building block, enabling the stereocontrolled synthesis of complex molecular architectures through reactions like Michael additions, Diels-Alder cycloadditions, and the powerful Mislow-Evans rearrangement. For researchers in organic synthesis and drug development, understanding the principles governing this molecule provides a gateway to harnessing the broad synthetic potential of chiral sulfoxides.
References
-
Matsuyama, H., Itoh, N., Yoshida, M., & Iyoda, M. (2008). Chiral Vinyl Sulfoxides as Useful Reagents for the Synthesis of β-Amino Acid Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 515-517. [Link]
-
Zha, Z., Zhang, J., & Wang, Z. (2008). Synthesis of Functionalized Allylic Sulfoxides and Their Use in the Construction of 2,3,4-Trisubstituted Furans via a [3 + 2] Annulation. The Journal of Organic Chemistry, 73(19), 7809-7812. [Link]
- Auret, B. J., Boyd, D. R., Henbest, H. B., & Ross, S. (1968). Microbial Oxidation of Vinyl Sulfides to Chiral sulfoxides. Journal of the Chemical Society C: Organic, 2371-2376.
-
Alajarín, M., Cabrera, J., & Pastor, A. (2004). Arenesulfinamides as New Reagents for the Synthesis of Allylic Sulfoxides. Synlett, 2004(06), 995-998. [Link]
-
Mae, M., et al. (2020). Sulfoxide synthesis from sulfinate esters under Pummerer-like conditions. Chemical Communications, 56(34), 4679-4682. [Link]
-
Ohta, H., Matsumoto, S., Okamoto, Y., & Sugai, T. (1993). Microbial Asymmetric Oxidation of 2-Alkoxyethylsulfides and a Facile Synthesis of Chiral Vinyl Sulfoxide. Chemistry Letters, 22(4), 621-624. [Link]
-
Wojaczyńska, E., & Wojaczyński, J. (2010). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 110(7), 4303-4356. [Link]
-
Pflaumer, H. S., et al. (2023). Synthesis of alkyl allenyl sulfoxides from thiosuccinimides via[10][11]-sigmatropic rearrangement. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(6), 556-566. [Link]
-
Snider, B. B., & Phillips, R. B. (1982). Synthesis of allylic sulfoxides from alkenes by dichloroethylaluminum catalyzed ene reaction with p-toluenesulfinyl chloride. The Journal of Organic Chemistry, 47(18), 3643-3646. [Link]
-
Alphand, V., & Furstoss, R. (1992). Microbial Oxidation of Vinyl Sulfides to Chiral sulfoxides. Biocatalysis, 5(3), 221-225. [Link]
-
ResearchGate. (n.d.). Synthesis of chiral vinyl sulfoxide substrates 3 and enantioenriched cyclopentenones 6. Retrieved from [Link]
-
Padmapriya, A. A., Just, G., & Lewis, N. G. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg. Org. Chem., 2(2), 70-80. [Link]
-
Afanasyev, O. I., et al. (2019). Aerobic Oxidations in Asymmetric Synthesis: Catalytic Strategies and Recent Developments. Frontiers in Chemistry, 7, 723. [Link]
-
Carreño, M. C. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 103(8), 3139-3200. [Link]
-
Río, E., et al. (2024). Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases. International Journal of Molecular Sciences, 25(15), 7957. [Link]
-
Wang, C., et al. (2021). Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines. Organic Letters, 23(20), 7854-7859. [Link]
-
Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]
-
Ilic, D. P., et al. (2019). Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S‑allyl‑l‑cysteine sulfoxide (Review). Spandidos Publications, 19(2), 857-864. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of chiral sulfoxides used as drugs. Retrieved from [Link]
-
Ilic, D. P., et al. (2019). Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide. Molecular Medicine Reports, 19(2), 857-864. [Link]
-
Ruano, J. L. G., et al. (2017). From Allylic Sulfoxides to Allylic Sulfenates: Fifty Years of a Never-Ending[10][11]-Sigmatropic Rearrangement. Chemical Reviews, 118(3), 1248-1300. [Link]
-
Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(9), 869-878. [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Biocatalytic Synthesis of Chiral Sulfoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of vinyl sulfide 5a to give sulfoxide 12. Retrieved from [Link]
-
Rubtsova, N., et al. (2010). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. The Journal of Physical Chemistry B, 114(44), 14040-14049. [Link]
-
Wang, S., et al. (2022). Base-Promoted Synthesis of Vinyl Sulfides from Sulfonium Triflates. Organic Letters, 24(43), 7989-7993. [Link]
-
ResearchGate. (n.d.). The ν(ОН)аss contour in the IR spectra of sulfoxide 2. Retrieved from [Link]
-
Appleby, K. M., et al. (2020). Probing the Hydrogenation of Vinyl Sulfoxides Using para-Hydrogen. Organometallics, 39(2), 279-286. [Link]
-
Gaspar, B., Waser, J., & Carreira, E. M. (2010). SYNTHESIS OF (3-CHLOROBUTYL)BENZENE BY THE COBALT-CATALYZED HYDROCHLORINATION OF 4-PHENYL-1-BUTENE. Organic Syntheses, 87, 88. [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. [Link]
-
Wikipedia. (n.d.). tert-Butanesulfinamide. Retrieved from [Link]
-
Padwa, A., et al. (1995). trans-4,7,7-TRICARBOMETHOXY-2-PHENYLSULFONYLBICYCLO[3.3.0]OCT-1-ENE. Organic Syntheses, 72, 141. [Link]
Sources
- 1. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 3. Sulfoxide - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
